molecular formula C7H11NO2 B11721707 Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B11721707
M. Wt: 141.17 g/mol
InChI Key: XRILGDCLXWSSHU-PBXRRBTRSA-N
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Description

Methyl (1R,2S,5S)-3-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the use of advanced organic synthesis techniques. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic ring system . Another approach involves the enantioselective transfer of carbenes starting from precursors carrying two carbonyl groups .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to produce large quantities of the compound efficiently. These methods often require precise control of reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides.

Scientific Research Applications

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other bicyclic compounds, such as:

The uniqueness of Methyl (1R,2S,5S)-3-azabicyclo[31

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1

InChI Key

XRILGDCLXWSSHU-PBXRRBTRSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1

Canonical SMILES

COC(=O)C1C2CC2CN1

Origin of Product

United States

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